N-(2-Methoxypyridin-3-yl)-5-methylthieno[2,3-d]pyrimidin-4-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxypyridin-3-yl)-5-methylthieno[2,3-d]pyrimidin-4-amine typically involves the reaction of 2-aminothiophene-3-carboxylate with urea to form thieno[2,3-d]pyrimidine-2,4-diol. This intermediate is then chlorinated using phosphorus oxychloride to yield 2,4-dichlorothieno[2,3-d]pyrimidine. The final step involves the substitution of the chlorine atoms with 2-methoxypyridine-3-amine in the presence of a base such as N,N-dimethylformamide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methoxypyridin-3-yl)-5-methylthieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(2-Methoxypyridin-3-yl)-5-methylthieno[2,3-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit specific protein kinases involved in cell proliferation.
Mechanism of Action
The mechanism of action of N-(2-Methoxypyridin-3-yl)-5-methylthieno[2,3-d]pyrimidin-4-amine involves the inhibition of specific enzymes or receptors. For instance, it may inhibit cyclin-dependent kinases (CDKs) by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins and disrupting cell cycle progression .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)pyrimidin-2-amine: Known for its CDK inhibitory activity.
N-phenylpyrimidin-2-amine: Another CDK inhibitor with similar biological activities.
Thieno[3,2-d]pyrimidin-4-amine: Exhibits antimicrobial and anticancer properties.
Uniqueness
N-(2-Methoxypyridin-3-yl)-5-methylthieno[2,3-d]pyrimidin-4-amine is unique due to the presence of the methoxypyridine moiety, which may enhance its binding affinity and selectivity for specific molecular targets compared to other similar compounds .
Properties
CAS No. |
917907-17-6 |
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Molecular Formula |
C13H12N4OS |
Molecular Weight |
272.33 g/mol |
IUPAC Name |
N-(2-methoxypyridin-3-yl)-5-methylthieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C13H12N4OS/c1-8-6-19-13-10(8)11(15-7-16-13)17-9-4-3-5-14-12(9)18-2/h3-7H,1-2H3,(H,15,16,17) |
InChI Key |
SCQBBUCNHRKAEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=NC=NC(=C12)NC3=C(N=CC=C3)OC |
Origin of Product |
United States |
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